molecular formula C20H16S2 B14301201 2-(Diphenylmethyl)-2H-1,3-benzodithiole CAS No. 112520-00-0

2-(Diphenylmethyl)-2H-1,3-benzodithiole

Cat. No.: B14301201
CAS No.: 112520-00-0
M. Wt: 320.5 g/mol
InChI Key: RPUXSJYIUJUIQY-UHFFFAOYSA-N
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Description

2-(Diphenylmethyl)-2H-1,3-benzodithiole is an organic compound characterized by the presence of a diphenylmethyl group attached to a benzodithiole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-2H-1,3-benzodithiole typically involves the reaction of diphenylmethane derivatives with benzodithiole precursors. One common method is the Friedel-Crafts alkylation of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride . This reaction forms the diphenylmethyl group, which can then be further reacted with benzodithiole under appropriate conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylmethyl)-2H-1,3-benzodithiole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted diphenylmethyl derivatives.

Scientific Research Applications

2-(Diphenylmethyl)-2H-1,3-benzodithiole has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diphenylmethyl)-2H-1,3-benzodithiole involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: 2-(Diphenylmethyl)-2H-1,3-benzodithiole is unique due to the presence of the benzodithiole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

112520-00-0

Molecular Formula

C20H16S2

Molecular Weight

320.5 g/mol

IUPAC Name

2-benzhydryl-1,3-benzodithiole

InChI

InChI=1S/C20H16S2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)20-21-17-13-7-8-14-18(17)22-20/h1-14,19-20H

InChI Key

RPUXSJYIUJUIQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2SC3=CC=CC=C3S2)C4=CC=CC=C4

Origin of Product

United States

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